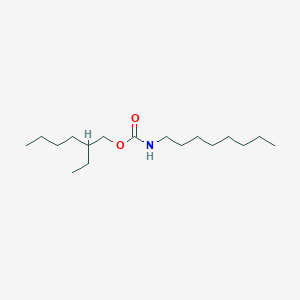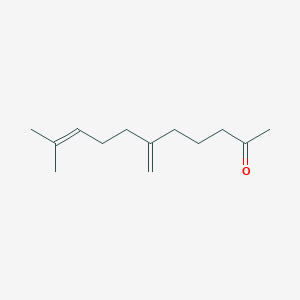![molecular formula C15H23NSi B14337811 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole CAS No. 108939-96-4](/img/structure/B14337811.png)
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is a compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an indole core. The indole structure is a common motif in organic chemistry, known for its presence in many natural products and pharmaceuticals. The TBS group is often used to protect hydroxyl groups during chemical synthesis due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole typically involves the protection of the hydroxyl group of an indole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile . The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group to form the TBS-protected indole .
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF) at room temperature
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced indole derivatives
Substitution: Free hydroxyl indole
Applications De Recherche Scientifique
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole primarily involves its role as a protecting group. The TBS group stabilizes the hydroxyl group by forming a strong Si-O bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl (TMS) ethers: Less bulky and less stable compared to TBS ethers.
Tert-butyldiphenylsilyl (TBDPS) ethers: More stable under acidic conditions but bulkier than TBS ethers.
Triisopropylsilyl (TIPS) ethers: Bulkier and more stable than TBS ethers.
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is unique due to the balance it offers between stability and ease of removal. The TBS group provides sufficient steric hindrance to protect the hydroxyl group while being easily removable under mild conditions using fluoride ions .
Propriétés
Numéro CAS |
108939-96-4 |
|---|---|
Formule moléculaire |
C15H23NSi |
Poids moléculaire |
245.43 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-methylindol-1-yl)silane |
InChI |
InChI=1S/C15H23NSi/c1-12-11-13-9-7-8-10-14(13)16(12)17(5,6)15(2,3)4/h7-11H,1-6H3 |
Clé InChI |
IYTLDAJGXIUELK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2N1[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



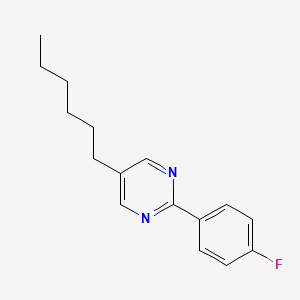
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
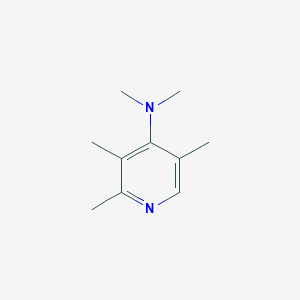
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)



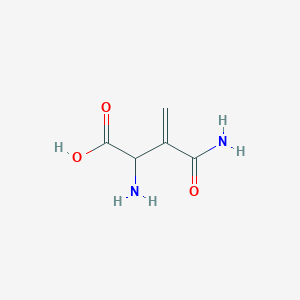

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
